Boc-D-threo-3-(4-chlorophenyl)serine
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Overview
Description
Boc-D-threo-3-(4-chlorophenyl)serine: is a chemical compound with the molecular formula C14H18ClNO5 and a molecular weight of 315.75. It is primarily used in biochemical research, particularly in the field of proteomics . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a D-threo configuration, and a 4-chlorophenyl group attached to the serine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for Boc-D-threo-3-(4-chlorophenyl)serine are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for research applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-D-threo-3-(4-chlorophenyl)serine can undergo oxidation reactions, particularly at the hydroxyl group of the serine moiety.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the serine backbone.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce new functional groups to the aromatic ring .
Scientific Research Applications
Chemistry: Boc-D-threo-3-(4-chlorophenyl)serine is used as a building block in the synthesis of peptides and other complex molecules.
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. Its ability to mimic natural amino acids makes it a useful tool in understanding protein structure and function .
Medicine: While not directly used as a therapeutic agent, this compound is employed in the development of peptide-based drugs. Its incorporation into peptide sequences can enhance the stability and bioavailability of potential therapeutics .
Industry: In industrial applications, this compound is used in the production of specialized chemicals and materials. Its role in the synthesis of high-value peptides and proteins makes it an important component in the biotechnology sector .
Mechanism of Action
The mechanism of action of Boc-D-threo-3-(4-chlorophenyl)serine involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group protects the serine hydroxyl group, allowing for selective reactions at other sites. The 4-chlorophenyl group can interact with hydrophobic pockets in proteins, influencing their activity and stability .
Comparison with Similar Compounds
Boc-L-threo-3-(4-chlorophenyl)serine: Similar in structure but with an L-threo configuration.
Boc-D-threo-3-(4-fluorophenyl)serine: Contains a fluorine atom instead of chlorine.
Boc-D-threo-3-(4-bromophenyl)serine: Contains a bromine atom instead of chlorine.
Uniqueness: Boc-D-threo-3-(4-chlorophenyl)serine is unique due to its specific D-threo configuration and the presence of a 4-chlorophenyl group. These features confer distinct chemical and biological properties, making it valuable in research and industrial applications .
Properties
Molecular Formula |
C14H18ClNO5 |
---|---|
Molecular Weight |
315.75 g/mol |
IUPAC Name |
(2R,3S)-3-(4-chlorophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)11(17)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11+/m1/s1 |
InChI Key |
UOIXOTOBWPXEFC-MNOVXSKESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=C(C=C1)Cl)O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)Cl)O)C(=O)O |
Origin of Product |
United States |
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